



# Application Note: Investigating the Anti-Angiogenic Potential of SAR103168 in HUVECs

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis.[1][2] The binding of VEGF to its receptor, VEGFR-2, on human umbilical vein endothelial cells (HUVECs) initiates a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks.[3][4]

**SAR103168** is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a crucial downstream effector of VEGF-induced signaling and plays a significant role in regulating the cytoskeletal rearrangements necessary for cell migration and morphogenesis.[5][6][7] By inhibiting ROCK, **SAR103168** is hypothesized to disrupt these processes, thereby impeding angiogenesis. This application note provides detailed protocols for assessing the anti-angiogenic effects of **SAR103168** on HUVECs through in vitro tube formation, migration, and proliferation assays.

# **Signaling Pathway Overview**

The binding of VEGF to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades.[3]



One key pathway involves the activation of the small GTPase RhoA, which in turn activates ROCK.[5][6] Activated ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC), leading to actin stress fiber formation and increased cell contractility, which are essential for cell migration.[7] ROCK signaling is also implicated in cell survival and permeability.[6] **SAR103168**, as a ROCK inhibitor, is expected to block these downstream effects, thereby inhibiting VEGF-induced angiogenesis.

Caption: VEGF/ROCK Signaling Pathway and the inhibitory action of SAR103168.

## **Experimental Protocols**

The following protocols are designed to assess the anti-angiogenic properties of **SAR103168** on HUVECs.

## **HUVEC Tube Formation Assay**

This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Caption: Workflow for the HUVEC Tube Formation Assay.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Basement Membrane Extract (BME), growth factor reduced
- Recombinant Human VEGF
- SAR103168
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization)

### Protocol:



- Plate Coating: Thaw BME on ice. Pre-chill a 96-well plate at -20°C. Add 50 μL of BME to each well and incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Preparation: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
   Harvest the cells and resuspend them in EGM-2 containing a sub-maximal concentration of VEGF (e.g., 20 ng/mL).
- Treatment: Prepare serial dilutions of SAR103168 in the HUVEC/VEGF suspension. Include a vehicle control (e.g., DMSO).
- Seeding: Seed the HUVEC suspension (containing VEGF and SAR103168 or vehicle) onto the solidified BME at a density of 1.5 x 10<sup>4</sup> cells/well.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualization and Analysis: Stain the cells with Calcein AM for 30 minutes. Capture images
  using a fluorescence microscope. Quantify the total tube length, number of branch points,
  and number of loops using angiogenesis analysis software.

## **HUVEC Migration (Transwell) Assay**

This assay measures the chemotactic migration of HUVECs through a porous membrane towards a chemoattractant.

Caption: Workflow for the HUVEC Transwell Migration Assay.

### Materials:

- HUVECs
- EGM-2 and serum-free basal medium
- Recombinant Human VEGF
- SAR103168
- Transwell inserts (8 μm pore size) for 24-well plates



Crystal Violet staining solution

#### Protocol:

- Setup: Add serum-free medium containing VEGF (e.g., 50 ng/mL) to the lower chambers of a 24-well plate.
- Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in serum-free medium.
- Treatment and Seeding: Add varying concentrations of **SAR103168** or vehicle control to the HUVEC suspension. Seed 1 x 10^5 cells into the upper chamber of each Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
- Staining: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.
- Analysis: Count the number of migrated cells in several random fields of view under a microscope.

## **HUVEC Proliferation Assay**

This assay quantifies the effect of **SAR103168** on the proliferation of HUVECs.

### Materials:

- HUVECs
- EGM-2 and low-serum basal medium (e.g., 1% FBS)
- Recombinant Human VEGF
- SAR103168
- 96-well tissue culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)



#### Protocol:

- Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in full EGM-2 medium and allow them to adhere overnight.
- Starvation: Replace the medium with low-serum basal medium and incubate for 24 hours to synchronize the cells.
- Treatment: Replace the medium with low-serum medium containing VEGF (e.g., 20 ng/mL) and varying concentrations of SAR103168 or vehicle control.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
- Analysis: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

### **Data Presentation**

The following tables present representative data that might be expected from the described assays when testing the anti-angiogenic effects of **SAR103168**.

Table 1: Effect of **SAR103168** on HUVEC Tube Formation

| Treatment         | Total Tube Length<br>(μm) | Number of Branch<br>Points | Number of Loops |
|-------------------|---------------------------|----------------------------|-----------------|
| Vehicle Control   | 5500 ± 350                | 65 ± 8                     | 45 ± 5          |
| SAR103168 (1 μM)  | 4200 ± 280                | 48 ± 6                     | 32 ± 4          |
| SAR103168 (10 μM) | 2100 ± 150                | 25 ± 4                     | 15 ± 3          |
| SAR103168 (50 μM) | 800 ± 90                  | 8 ± 2                      | 3 ± 1           |

Table 2: Effect of SAR103168 on HUVEC Migration



| Treatment         | Number of Migrated Cells per Field |
|-------------------|------------------------------------|
| Vehicle Control   | 250 ± 25                           |
| SAR103168 (1 μM)  | 180 ± 20                           |
| SAR103168 (10 μM) | 95 ± 12                            |
| SAR103168 (50 μM) | 30 ± 5                             |

Table 3: Effect of SAR103168 on HUVEC Proliferation

| Treatment         | Proliferation (% of Vehicle Control) |
|-------------------|--------------------------------------|
| Vehicle Control   | 100 ± 10                             |
| SAR103168 (1 μM)  | 95 ± 8                               |
| SAR103168 (10 μM) | 88 ± 7                               |
| SAR103168 (50 μM) | 75 ± 6                               |

## Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the anti-angiogenic activity of the ROCK inhibitor **SAR103168**. By systematically assessing its impact on HUVEC tube formation, migration, and proliferation, researchers can gain valuable insights into its therapeutic potential for diseases characterized by pathological angiogenesis, such as cancer. The expected dose-dependent inhibition in these assays would support the mechanism of action of **SAR103168** through the disruption of the VEGF-RhoA-ROCK signaling axis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. cusabio.com [cusabio.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rho and ROCK signaling in VEGF-induced microvascular endothelial hyperpermeability -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Investigating the Anti-Angiogenic Potential of SAR103168 in HUVECs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#angiogenesis-assay-using-huvecs-with-sar103168]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com